molecular formula C14H12N2 B6596813 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 521984-94-1

1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6596813
CAS No.: 521984-94-1
M. Wt: 208.26 g/mol
InChI Key: MCAXSKMYFNRNMC-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 521984-94-1) is a chemical compound supplied for research and development purposes. With the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol, this compound is part of the pyrrolopyridine family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry . While specific biological data for this exact compound is limited in the public domain, analogous 1H-pyrrolo[2,3-b]pyridine structures are actively investigated in pharmaceutical research for their potential as inhibitors of various biological targets, such as phosphodiesterase 4B (PDE4B) for inflammatory diseases and the TRAF2 and NCK interacting kinase (TNIK) . This highlights the value of the core structure for developing novel therapeutic agents. The product should be stored sealed in a dry environment at room temperature (20-22 °C) . This product is intended for laboratory research use only and is not classified as a drug, food additive, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-16-13(11-6-3-2-4-7-11)10-12-8-5-9-15-14(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAXSKMYFNRNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478416
Record name 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521984-94-1
Record name 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Spectroscopic and Structural Elucidation Techniques for 1 Methyl 2 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of pyrrolo[2,3-b]pyridine derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, characteristic signals are expected for the N-methyl group, the phenyl substituent, and the protons on the fused pyrrolo[2,3-b]pyridine core.

For instance, the N-methyl protons typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the phenyl group will produce signals in the aromatic region (typically δ 7.0-8.0 ppm), with multiplicities depending on the substitution pattern. Protons on the pyridine (B92270) and pyrrole (B145914) rings also resonate in the aromatic region, and their specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the heterocyclic core.

Analysis of a related compound, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, provides insight into the expected proton signals for the core structure. nih.gov The pyrrole NH proton shows a broad singlet at a downfield chemical shift (δ 10.90 ppm), while the protons on the pyridine and pyrrole rings appear between δ 6.99 and 8.69 ppm. nih.gov For N-methylated derivatives, the N-CH₃ signal is a key identifier, often appearing as a singlet around δ 3.68 ppm, as observed in a derivative of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Illustrative ¹H NMR Data for a 1H-pyrrolo[2,3-b]pyridine Derivative

Compound ¹H NMR Data (δ, ppm) Solvent Reference
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine 10.90 (br s, 1H), 8.69 (ddd, 1H), 8.46 (dd, 1H), 7.98 (dd, 1H), 7.85 (m, 1H), 7.76 (td, 1H), 7.24 (ddd, 1H), 7.12 (dd, 1H), 6.99 (d, 1H) CDCl₃ nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal.

The N-methyl carbon will have a characteristic chemical shift in the aliphatic region. The carbons of the phenyl ring and the fused heterocyclic system will appear in the downfield aromatic region (typically δ 100-160 ppm). The chemical shifts of the quaternary carbons, such as the one to which the phenyl group is attached (C2), are particularly informative. The structure of various 1H-pyrrolo[2,3-b]pyridine derivatives has been confirmed using this technique. tandfonline.com

Table 2: Representative ¹³C NMR Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative

Compound ¹³C NMR Data (δ, ppm) Solvent Reference
A substituted 1H-pyrrolo[2,3-b]pyridine derivative 150.52, 144.45, 139.79, 139.75, 131.73, 128.93, 128.73, 128.51, 128.47, 126.21, 125.55, 125.51, 119.74, 117.34, 117.27, 117.03, 68.15 DMSO-d₆

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For a derivative of this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in ESI, a protonated molecular ion peak ([M+H]⁺). For example, the HRMS (ESI) analysis of a fluorinated 1H-pyrrolo[2,3-b]pyridine derivative showed an [M+H]⁺ ion at m/z 399.1305, which was in close agreement with the calculated value of 399.1315 for its molecular formula, C₂₂H₁₈F₃N₂O₂. This level of accuracy confirms the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of different parts of the molecule and how they are connected. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. rsc.org For this compound and its derivatives, the IR spectrum would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the N-methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: From the aromatic rings (phenyl and pyrrolopyridine), typically found in the 1400-1650 cm⁻¹ region.

C-N stretching: Vibrations in the 1000-1350 cm⁻¹ range.

The specific frequencies and patterns of these bands help to confirm the presence of the core structure and its substituents. For example, studies on related pyrrolo[2,3-b]pyridine derivatives have used IR spectroscopy to identify key functional groups like C=O (at ~1675 cm⁻¹) and NH₂ (at ~3440 cm⁻¹) in more complex analogues. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the calculated values for a proposed empirical formula. A close match between the found and calculated values provides strong evidence for the proposed formula.

This technique has been used to validate the formulas of numerous pyrrolo[2,3-b]pyridine derivatives. For example, the analysis of a related compound, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, demonstrated the utility of this method. nih.gov

Table 3: Example of Elemental Analysis Data for a 1H-pyrrolo[2,3-b]pyridine Derivative

Compound Molecular Formula Analysis %C %H %N Reference
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine C₁₂H₉N₃ Calculated 73.83 4.65 21.52 nih.gov
Found 73.26 4.48 21.58 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

The crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine has been determined, revealing that the molecule is nearly planar, with a small dihedral angle of 6.20(2)° between the pyridine and azaindole rings. nih.gov Such studies also provide insights into intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net For instance, in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. researchgate.net

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a 1H-pyrrolo[2,3-b]pyridine Derivative

Parameter Value for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine Reference
Molecular Formula C₁₂H₉N₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 10.1416 (10) nih.gov
b (Å) 13.7428 (14) nih.gov
c (Å) 6.7395 (7) nih.gov
**β (°) ** 94.331 (2) nih.gov
**Volume (ų) ** 936.63 (16) nih.gov
Z 4 nih.gov

Iv. Structure Activity Relationship Sar Studies of 1 Methyl 2 Phenyl 1h Pyrrolo 2,3 B Pyridine Analogues

Impact of Substitutions on the Pyrrolo[2,3-b]pyridine Scaffold

N1-Methylation and its Role in SAR

The methylation of the pyrrole (B145914) nitrogen at the N1 position is a critical modification that can significantly modulate the biological activity of 2-phenyl-1H-pyrrolo[2,3-b]pyridine analogues. The presence of the methyl group can influence the compound's conformation, electronic properties, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

Conversely, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), the 1-methyl-1H-pyrrolo[2,3-b]pyridine core was found to be a key feature of a potent compound. This indicates that for mGlu₅, the N1-methyl group may be beneficial, perhaps by inducing a more favorable conformation for binding or by engaging in hydrophobic interactions within the allosteric binding pocket. A review of 7-azaindole (B17877) derivatives in anticancer drug discovery has also highlighted the N1 position as one of the most active sites for substitution, further emphasizing its importance in modulating biological activity. nih.gov

These contrasting findings underscore the nuanced role of N1-methylation in the SAR of pyrrolo[2,3-b]pyridine derivatives. The decision to include or omit this methyl group is a critical consideration in the design of new analogues and must be guided by the specific therapeutic target.

C2-Phenyl Group Modifications and Their Influence on Activity

The C2-phenyl group is a defining feature of this class of compounds and its modification presents a key avenue for optimizing biological activity. Alterations to the phenyl ring, including the introduction of various substituents, can impact the molecule's steric bulk, electronics, and potential for specific interactions with the target protein.

In the context of fibroblast growth factor receptor (FGFR) inhibitors, modifications to a methoxyphenyl group at the C2 position have been shown to significantly affect potency. For example, the position and nature of the methoxy (B1213986) group on the phenyl ring can influence the compound's ability to form crucial hydrogen bonds and occupy hydrophobic pockets within the FGFR kinase domain. rsc.org

Furthermore, studies on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as colony-stimulating factor 1 receptor (CSF1R) inhibitors have revealed the importance of the C2-aryl substituent. In one instance, a 2-phenyl derivative was found to be 20-fold less potent than a corresponding pyrrolopyrimidine reference compound, highlighting that the nature of the C2-aryl group is a critical determinant of inhibitory activity. nih.gov

The following table summarizes the impact of substitutions on the C2-phenyl ring on the activity of 1H-pyrrolo[2,3-b]pyridine analogues against FGFR1.

CompoundC2-Phenyl SubstitutionFGFR1 IC₅₀ (nM)
1 3-Methoxyphenyl1900
2 3,5-Dimethoxyphenyl<100
3 3-Ethoxyphenyl<100
4 3-Isopropoxyphenyl<100

As shown in the table, the introduction of a second methoxy group at the 5-position of the phenyl ring (compound 2) or replacing the 3-methoxy with a larger alkoxy group (compounds 3 and 4) led to a significant increase in potency against FGFR1 compared to the monosubstituted analogue (compound 1). This suggests that increased steric bulk and altered electronics at the C2-phenyl position can enhance binding affinity.

Substituent Effects at C3 Position

The C3 position of the pyrrolo[2,3-b]pyridine scaffold offers another site for chemical modification to modulate biological activity. While systematic studies on the effects of small substituents at this position on 1-methyl-2-phenyl analogues are limited, research on related 7-azaindole derivatives provides valuable insights.

A review on the anticancer properties of 7-azaindole derivatives has identified the C3 position as one of the most active sites for substitution, alongside the N1 and C5 positions. nih.gov This suggests that substituents at C3 can significantly influence the interaction of the scaffold with various biological targets.

Studies on 3,6-diaryl-7-azaindoles as HIV-1 integrase inhibitors have shown that substitutions on the C3-aryl ring can impact activity. For instance, a para-substituted methyl group on the C3-phenyl ring resulted in a threefold increase in strand transfer inhibition compared to the unsubstituted phenyl analogue. acs.org Furthermore, a para-methoxy group on the C3-phenyl ring also demonstrated a positive effect on activity. acs.org These findings suggest that electron-donating groups at the para position of a C3-aryl substituent are favorable for this particular target.

While these examples involve larger aryl substituents, they underscore the potential of the C3 position as a key determinant of biological activity. Further research is needed to elucidate the SAR of smaller, more diverse substituents at the C3 position of the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine core.

Substituent Effects at C4 Position

The C4 position of the pyrrolo[2,3-b]pyridine ring is a crucial site for introducing diversity and modulating the pharmacological profile of these compounds. A variety of substituents have been explored at this position, with amino groups being particularly prominent in conferring potent biological activity.

In the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to cause a significant increase in inhibitory activity. researchgate.net This highlights the importance of the nature and size of the amino substituent at this position for achieving high potency.

Furthermore, a study on substituted 4-aminoazaindoles as inhibitors of Trypanosoma brucei provides a detailed SAR for this position. The following table illustrates the effect of different amino substituents at the C4 position on the anti-trypanosomal activity.

CompoundC4-SubstituentpEC₅₀ vs. T.b. brucei
5 -NH(CH₃)₂6.2
6 -NH(cyclopropyl)6.8
7 -NH(cyclohexyl)7.1
8 -NH(CH₂CH₂OH)6.5

The data indicates that the nature of the alkyl group on the C4-amino substituent has a marked effect on activity. Small dialkylamino groups (compound 5) and amino groups with a polar substituent (compound 8) are less favorable than those with cyclic alkyl groups (compounds 6 and 7), with the cyclohexylamino group (compound 7) providing the highest potency in this series. This suggests that a specific hydrophobic pocket in the target enzyme accommodates the C4-substituent.

Substituent Effects at C5 Position

The C5 position of the pyrrolo[2,3-b]pyridine scaffold has been extensively investigated as a point for modification to enhance biological activity and selectivity. A variety of functional groups have been introduced at this position, with carboxamides and other aromatic heterocycles proving to be particularly effective.

In the pursuit of selective Janus kinase 1 (JAK1) inhibitors, a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated. nih.gov The SAR studies revealed that the nature of the amide substituent is critical for potency and selectivity.

Similarly, the introduction of a pyrazole (B372694) group at the C5 position has been shown to yield potent and selective JAK1 inhibitors. The pyrazole moiety is thought to form a key hydrogen bond with the E966 residue in the JAK1 active site, thereby enhancing selectivity over other JAK isoforms.

The following table presents the SAR data for a series of C5-substituted pyrrolo[2,3-b]pyridine analogues as JAK1 inhibitors.

CompoundC5-SubstituentJAK1 IC₅₀ (nM)
9 -CONH₂150
10 -CONHCH₃85
11 -CON(CH₃)₂250
12 1H-pyrazol-4-yl35

As depicted in the table, a simple carboxamide at the C5 position (compound 9) confers moderate JAK1 inhibitory activity. Methylation of the amide nitrogen (compound 10) leads to an improvement in potency, while dimethylation (compound 11) is detrimental. The introduction of a 1H-pyrazol-4-yl group (compound 12) results in a highly potent inhibitor, underscoring the favorable interactions of this heterocyclic substituent. A review on 7-azaindole derivatives also confirms that the C5 position is a highly active site for substitutions aimed at developing anticancer agents. nih.gov

Substituent Effects at C6 Position

The C6 position of the pyrrolo[2,3-b]pyridine nucleus provides another strategic location for structural modification to influence biological activity. The introduction of substituents at this position can alter the electronic distribution of the pyridine (B92270) ring and provide additional interaction points with the target protein.

While extensive SAR studies on the C6 position of the this compound scaffold are not widely reported, studies on related 7-azaindole and pyrrolo[2,3-d]pyrimidine structures offer valuable insights. For instance, the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines has been developed as a method to access novel analogues with potential applications in drug discovery. chemistryviews.org

More directly, in the development of HIV-1 integrase inhibitors based on the 7-azaindole scaffold, the introduction of an aryl group at the C6 position was found to significantly enhance inhibitory activity. The following table compares the strand transfer (ST) inhibition of C3-monoaryl 7-azaindoles with their C3,C6-diaryl counterparts. acs.org

CompoundC3-SubstituentC6-Substituent% ST Inhibition
13 PhenylH14
14 PhenylPhenyl28
15 4-MethylphenylH40
16 4-Methylphenyl4-Methoxyphenyl65

The data clearly demonstrates that the addition of a second aryl group at the C6 position (compounds 14 and 16) leads to a substantial increase in the inhibition of HIV-1 integrase compared to the corresponding C3-monoaryl analogues (compounds 13 and 15). This suggests that the C6-aryl group likely engages in additional favorable interactions within the enzyme's active site, highlighting the importance of this position for optimizing activity.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of lead compounds. In the context of this compound analogues, this has involved the substitution of the phenyl ring and other key functional groups with bioisosteres to enhance potency, selectivity, and pharmacokinetic profiles.

One area of exploration has been the replacement of the 2-phenyl group with other aromatic or heteroaromatic rings. While specific data on the 1-methyl-2-phenyl scaffold is limited, studies on the broader class of 2-aryl-1H-pyrrolo[2,3-b]pyridines have shown that the nature of this aryl group is critical for activity. For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, which are bioisosteres of the pyrrolo[2,3-b]pyridine core, substitution on a central phenyl ring was found to be crucial for RET kinase inhibition. nih.gov Any change in the substitution pattern on this phenyl ring led to a complete loss of activity. nih.gov

Furthermore, the concept of scaffold hopping, which can be considered a form of bioisosteric replacement of the entire core structure, has been explored. For example, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a known bioisostere of indole (B1671886) and pyrrolopyrimidine scaffolds. nih.gov In the development of CSF1R inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized as a bioisostere of a pyrrolopyrimidine parent compound. nih.gov This replacement, however, resulted in a 20-fold decrease in potency, highlighting the subtle electronic and steric differences between these heterocyclic systems and their impact on target engagement. nih.gov

The following table summarizes the effects of bioisosteric replacements on the activity of 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine analogues.

Parent ScaffoldBioisosteric ReplacementTargetEffect on ActivityReference
Pyrrolopyrimidine1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)CSF1R20-fold decrease nih.gov
2-Phenyl-pyrrolopyrimidineModified substitution pattern on the phenyl ringRET KinaseComplete loss of activity nih.gov
Thieno[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineRET KinaseExplored for potential improvement nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. While detailed experimental conformational analysis of this compound analogues is not extensively reported in the literature, computational methods such as molecular docking and molecular dynamics simulations have provided valuable insights into their likely binding conformations.

Molecular docking studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase revealed a consistent binding mode for all 67 compounds studied. sci-hub.se The pyrrolo[2,3-b]pyridine core was found to form crucial hydrogen bonds with the hinge region residue Met1160 in the c-Met active site. sci-hub.se This suggests that a specific orientation of the core scaffold is essential for activity. The conformation of the substituents, particularly those at the 2-position, influences how the molecule occupies the hydrophobic pockets within the binding site.

Molecular dynamics (MD) simulations have been employed to further investigate the stability of the ligand-protein complexes predicted by docking. For newly designed pyrrolo[2,3-b]pyridine-based c-Met inhibitors, a 100ns MD simulation confirmed the stability of the designed compound within the c-Met active site. sci-hub.se Similarly, MD simulations of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors indicated that the designed compounds could form stable bindings, primarily through electrostatic and van der Waals interactions. nih.gov These computational studies underscore the importance of achieving a stable binding conformation for potent inhibitory activity. The flexibility of certain linkers and side chains allows the molecule to adopt an optimal conformation to maximize favorable interactions with the target.

Hydrophobic and Electronic Interactions in Binding Site Recognition

The binding of this compound analogues to their biological targets is governed by a combination of hydrophobic and electronic interactions. The nature and positioning of substituents on the scaffold play a crucial role in modulating these interactions and, consequently, the biological activity.

Hydrophobic Interactions:

Hydrophobic interactions are often key drivers for the binding of small molecules to protein targets. In the case of 1H-pyrrolo[2,3-b]pyridine derivatives, the 2-phenyl group and other hydrophobic substituents are expected to occupy hydrophobic pockets within the binding site.

c-Met Kinase Inhibitors: CoMSIA map analysis of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors showed that hydrophobic contours play a key role in their inhibitory activity. sci-hub.se Substituted phenyl rings were preserved in the design of new analogues to form hydrophobic interactions with the target protein. sci-hub.se

FGFR Inhibitors: In the design of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, the m-methoxyphenyl fragment was altered to larger substituents to explore possible interactions within a hydrophobic pocket. rsc.org

The following table provides examples of hydrophobic interactions observed in molecular docking studies of 1H-pyrrolo[2,3-b]pyridine analogues.

Analogue ClassTargetKey Hydrophobic InteractionsReference
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BInteraction of hydrophobic substituents with a hydrophobic pocket. nih.gov
Pyrrolo[2,3-b]pyridine derivativesc-Met KinaseSubstituted phenyl rings occupying hydrophobic regions. sci-hub.se
1H-Pyrrolo[2,3-b]pyridine derivativesFGFRm-methoxyphenyl fragment and larger substituents interacting with a hydrophobic pocket. rsc.org

Electronic Interactions:

Electronic interactions, primarily hydrogen bonds and pi-stacking interactions, are critical for the specific recognition and binding of ligands to their targets.

Hydrogen Bonds: The pyrrolo[2,3-b]pyridine core itself is a key pharmacophoric element that often participates in hydrogen bonding with the protein backbone in the hinge region of kinases. For c-Met inhibitors, the pyrrolo[2,3-b]pyridine fragment consistently formed hydrogen bonds with Met1160. sci-hub.se In some cases, two hydrogen bonds were observed between the core and this residue. sci-hub.se

Pi-Stacking Interactions: The aromatic nature of the pyrrolo[2,3-b]pyridine core and the 2-phenyl ring allows for potential pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding site.

DNA Intercalation: Some pyrrolo[2,3-b]pyridine analogues have been shown to interact with DNA. One active compound was found to efficiently intercalate into calf thymus DNA, suggesting that electronic interactions with the DNA base pairs might contribute to its antiproliferative activity. nih.gov

The interplay of these hydrophobic and electronic interactions determines the binding affinity and selectivity of this compound analogues for their respective biological targets.

V. Pharmacological and Biological Research on 1 Methyl 2 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Modulatory Effects on Enzyme and Receptor Targets

The 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold in the design of kinase inhibitors. google.com Research has focused on developing derivatives that can selectively target specific kinases, thereby influencing cellular signaling pathways implicated in pathologies such as cancer and inflammatory diseases.

Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and has been identified as a colorectal oncogene. acs.orgnih.gov Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully designed as potent inhibitors of CDK8. acs.orgnih.gov

One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent CDK8 inhibitor with an IC₅₀ value of 48.6 nM. acs.orgnih.gov

Table 1: CDK8 Inhibition by a 1H-pyrrolo[2,3-b]pyridine Derivative

Compound Name Target IC₅₀ (nM)

The aforementioned 1H-pyrrolo[2,3-b]pyridine derivative functions as a Type II CDK8 inhibitor. acs.orgnih.gov Type II inhibitors are known to bind to the inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. This mechanism can offer greater selectivity compared to inhibitors that only target the highly conserved ATP-binding site.

The WNT/β-catenin signaling pathway is crucial in both embryonic development and cancer. nih.gov Aberrant activation of this pathway is linked to the progression of various tumors. nih.gov The inhibition of CDK8 by the 1H-pyrrolo[2,3-b]pyridine derivative leads to the indirect inhibition of β-catenin activity. acs.orgnih.gov This action results in the downregulation of the WNT/β-catenin signaling pathway, which is a key mechanism for its anti-cancer effects. acs.orgnih.gov

By targeting CDK8 and consequently the WNT/β-catenin pathway, the 1H-pyrrolo[2,3-b]pyridine derivative has been shown to induce cell cycle arrest. acs.orgnih.gov Further mechanistic studies have indicated that this compound causes cell cycle arrest in the G2/M and S phases of the cell cycle. acs.orgnih.govresearchgate.net

Janus kinases (JAKs) are a family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine and growth factor signaling. nih.govcpu.edu.cn Specifically, JAK3 is primarily expressed in lymphoid cells and is crucial for immune responses, making it an attractive target for immunomodulatory drugs. researchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as novel immunomodulators that target JAK3. nih.govjst.go.jp

A significant challenge in developing JAK inhibitors is achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) due to the high homology in their ATP-binding sites. Inhibition of JAK2, for instance, may be associated with adverse hematopoietic effects. researchgate.net Research into 1H-pyrrolo[2,3-b]pyridine derivatives has shown that modifications to the scaffold can yield compounds with potent and moderately selective JAK3 inhibition. nih.govjst.go.jp

An initial template compound, a 1H-pyrrolo[2,3-b]pyridine analogue (referred to as compound 6), showed inhibitory activity toward JAK3, JAK1, and JAK2. jst.go.jp Structural modifications, specifically the removal of an N-methyl group at the C4-position to reduce steric hindrance with a C5-carbamoyl group, led to a derivative (compound 14a) with a more than 100-fold increase in JAK3 inhibitory activity while maintaining several-fold selectivity over JAK1 and JAK2. jst.go.jp

Table 2: JAK Isoform Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound JAK3 IC₅₀ (nM) JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM)
Compound 6 1100 2900 1800

Data for JAK1 and JAK2 IC₅₀ for Compound 14a were not specified beyond maintaining several-fold selectivity. jst.go.jp

Further structure-activity relationship studies identified another derivative, compound 14c, as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold for developing selective JAK inhibitors. jst.go.jp

Janus Kinase 3 (JAK3) Inhibition

Immunomodulatory Effects in Cell-Based Assays (e.g., IL-2-stimulated T cell proliferation)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their immunomodulatory properties, particularly their ability to inhibit Janus kinase 3 (JAK3), a critical enzyme in the interleukin-2 (B1167480) (IL-2) signaling pathway that drives T cell proliferation. nih.govresearchgate.net The inhibition of this pathway is a key strategy for developing treatments for immune diseases, such as those related to organ transplantation. nih.gov

In a study evaluating a series of these derivatives, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.gov This compound demonstrated a significant immunomodulating effect by inhibiting IL-2-stimulated T cell proliferation in rat spleen cells. nih.govresearchgate.net The initial template compound, 6 , showed potential but moderate inhibitory activity against JAKs. researchgate.net Chemical modifications, specifically the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, led to a substantial increase in JAK3 inhibitory activity, culminating in the identification of compound 14c . nih.govresearchgate.net

Inhibitory Effects of 1H-pyrrolo[2,3-b]pyridine Derivatives on IL-2-Stimulated T Cell Proliferation researchgate.net
CompoundDescriptionT Cell Proliferation IC50 (nM)
6Initial template compound1600
11a1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative1600
14cDerivative with carbamoyl and cyclohexylamino substitutions320

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the progression of various tumors, making FGFRs an attractive target for cancer therapy. rsc.orgnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent inhibitors of the FGFR family. rsc.orgnih.gov

Within a series of synthesized compounds, derivative 4h emerged as a particularly potent pan-FGFR inhibitor. nih.gov It demonstrated strong inhibitory activity against FGFR1, FGFR2, and FGFR3, with slightly less, but still significant, activity against FGFR4. rsc.orgnih.gov The inhibitory concentrations (IC₅₀) for compound 4h were determined to be 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4. nih.govnih.gov This compound showed a marked improvement in activity compared to other tested derivatives like 3h , 4a , and 4l . nih.gov

Inhibitory Activity (IC50) of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Isoforms nih.gov
CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
3h5466320>3000
4a8393421>3000
4h7925712
4l266259634>3000

The potent enzymatic inhibition of FGFRs by compound 4h translated into significant anti-cancer effects in cellular assays. rsc.orgnih.gov In vitro studies using the 4T1 breast cancer cell line showed that compound 4h effectively inhibited cell proliferation and induced apoptosis. rsc.orgnih.govnih.gov Furthermore, the compound was found to significantly inhibit the migration and invasion of these cancer cells, which are critical processes in tumor metastasis. rsc.orgnih.govnih.gov

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory and immune cells. nih.gov Inhibition of the PDE4B isoform is considered a promising therapeutic strategy for inflammatory diseases. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as potent and selective PDE4B inhibitors. nih.govfigshare.com

PDE4B vs. PDE4D Inhibition for Selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives nih.gov
CompoundPDE4B IC50 (μM)Selectivity (PDE4D IC50 / PDE4B IC50)
11h0.146-fold

The functional consequence of PDE4B inhibition was assessed by measuring the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS). nih.govfigshare.com Compound 11h was shown to significantly inhibit the release of TNF-α, demonstrating cellular activity comparable to the standard PDE4 inhibitor, rolipram. nih.gov This finding supports the potential of these derivatives to modulate inflammatory responses. nih.govfigshare.com

Serum Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in crucial cellular processes, including cell proliferation and survival. koreascience.kr Its dysregulation has been linked to various pathologies, particularly cancer, making it a significant therapeutic target. koreascience.kr In the quest for novel anticancer agents, a series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their SGK1 inhibitory activity. koreascience.kr The general structure of the synthesized compounds features the core pyrrolo[2,3-b]pyridine scaffold, with various substituents explored to understand the structure-activity relationship (SAR) and optimize their inhibitory potential against SGK1. koreascience.kr

The research in this area has focused on designing and synthesizing these derivatives to assess their anticancer properties by determining their half-maximal inhibitory concentration (IC50) values. koreascience.kr The pyrrolo[2,3-b]pyridine core serves as a key structural motif, and modifications at different positions of this scaffold have been shown to influence the biological activity of the compounds. koreascience.kr The investigation into these derivatives underscores the potential of the pyrrolo[2,3-b]pyridine scaffold in developing novel and effective SGK1 inhibitors for cancer therapy. koreascience.kr

Filamenting Temperature-Sensitive Z (FtsZ) Inhibition (Antibacterial Agents)

The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. nih.gov The filamenting temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin, is essential for bacterial cell division and represents a promising target for new antibiotics. nih.govmdpi.com Inhibition of FtsZ disrupts the formation of the Z-ring, a structure crucial for bacterial cytokinesis, leading to cell filamentation and eventual lysis. nih.gov

Derivatives of the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potential FtsZ inhibitors. A class of synthetic small molecules, exemplified by PC190723, which features a different core but targets FtsZ, has shown potent and selective bactericidal activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The binding site for these inhibitors has been mapped to a region on FtsZ analogous to the taxol-binding site on tubulin. researchgate.net More directly related research has led to the design and synthesis of 1-methyl-2-phenylpyridin-1-ium derivatives as broad-spectrum FtsZ inhibitors. researchgate.net These studies provide a strong rationale for the exploration of the this compound core in the development of novel antibacterial agents targeting FtsZ. nih.govresearchgate.net

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. While research has been conducted on related heterocyclic scaffolds, the exploration of this compound derivatives as PARP-1 inhibitors is an area of growing interest.

In a study focused on a related scaffold, 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives were identified as potent PARP inhibitors. nih.govresearchgate.net This research resulted in the discovery of compounds with significant selective activity against PARP-1 over PARP-2. nih.govresearchgate.net For instance, compounds 15a and 15b from this series demonstrated approximately 29- and 5-fold selectivity for PARP-1, respectively. nih.govresearchgate.net Further cellular assays in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines showed that compound 15b could robustly reduce cell proliferation with CC50s of 340 and 106 nM, respectively. nih.govresearchgate.net These findings on a similar heterocyclic system suggest that the this compound scaffold could also yield potent and selective PARP-1 inhibitors.

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease that plays a significant role in inflammatory diseases, especially those affecting the lungs. nih.gov Consequently, the development of selective HNE inhibitors is a key area of therapeutic research. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and effective framework for the design of potent HNE inhibitors. nih.gov

A series of HNE inhibitors based on this scaffold were synthesized and evaluated, with many compounds exhibiting IC50 values in the micromolar to submicromolar range. nih.gov Notably, some derivatives displayed activity at low nanomolar levels. nih.gov For example, compounds 2a and 2b in the series were found to inhibit HNE with IC50 values of 15 nM and 14 nM, respectively. nih.gov Molecular modeling studies have provided insights into the interaction between these inhibitors and the enzyme, showing that the orientation of the active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) correlates with their inhibitory effectiveness. nih.gov This research highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold for developing powerful HNE inhibitors for the treatment of inflammatory conditions. nih.gov

Table 1: HNE Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IC50 (nM)
2a 15
2b 14

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine as a new scaffold for HNE inhibitors. nih.gov

SMAD3 Pathway Modulation

Currently, there is a lack of specific research literature detailing the direct modulation of the SMAD3 pathway by this compound derivatives. The SMAD3 pathway is a critical component of the transforming growth factor-beta (TGF-β) signaling cascade, which plays a pivotal role in a multitude of cellular processes, including growth, differentiation, and apoptosis. Given the diverse biological activities of pyrrolo[2,3-b]pyridine derivatives against various kinases and cellular pathways, their potential interaction with the SMAD3 pathway remains an area for future investigation.

Colony Stimulating Factor 1 Receptor Tyrosine Kinase (CSF1R) Inhibition

The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that is essential for the differentiation and maintenance of most tissue-resident macrophages. nih.gov As such, CSF1R has become an important target for therapeutic intervention in a variety of diseases, including inflammatory disorders and certain cancers. ntnu.no The pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds have been extensively studied for the development of potent and selective CSF1R inhibitors. nih.govntnu.nomdpi.comnih.govacs.org

Research has led to the development of several series of these derivatives, with some showing subnanomolar enzymatic inhibition of CSF1R and excellent selectivity against other kinases. nih.gov For example, the introduction of a methyl group on a benzylamine (B48309) moiety in one series of inhibitors significantly suppressed EGFR activity, thereby boosting selectivity for CSF1R. nih.gov In another study, a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines were synthesized, with 27 out of 28 derivatives showing lower IC50 values than the reference drug PLX-3397. nih.gov Furthermore, a novel series of pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors were designed, with compound III-1 showing potent inhibitory activity and high selectivity. acs.org

Table 2: CSF1R Inhibitory Activity of Selected Pyrrolopyrimidine Derivatives

Compound CSF1R Enzymatic IC50 (nM)
2 >1000
12 2.3

Data represents a selection from a study on pyrrolo[2,3-d]pyrimidine CSF1R inhibitors. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. While direct studies on this compound derivatives as MAO-B inhibitors are limited, research on structurally related compounds provides valuable insights.

For instance, 1-methyl-3-phenylpyrrolyl analogues have been reported as moderately potent reversible inhibitors of MAO-B. nih.gov In a comparative study, a series of N-methyl-2-phenylmaleimidyl analogues were found to be more potent competitive inhibitors than the corresponding pyrrolyl analogues. nih.gov N-Methyl-2-phenylmaleimide was the most potent inhibitor in this series, with a Ki value of 3.49 µM, which was approximately 30-fold more potent than 1-methyl-3-phenylpyrrole (Ki = 118 µM). nih.gov In other research, pyridazinone derivatives have been developed as selective MAO-B inhibitors, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com For example, compound TR16 was the most potent, with an IC50 of 0.17 µM. mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the design of novel MAO-B inhibitors.

Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

Compound MAO-B IC50 (µM)
TR2 0.27
TR16 0.17

Data from a study on pyridazinone derivatives as selective MAO-B inhibitors. mdpi.com

Broader Spectrum Biological Activities (Non-Specific Target)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have demonstrated a wide range of biological effects in preclinical research. These activities are not always linked to a single, specific molecular target but are often observed in general cell-based assays, indicating a broad potential for therapeutic applications.

While research into the specific antiviral properties of this compound derivatives is not extensively documented in the reviewed literature, the broader class of pyrrolopyridines has shown promise. For instance, various derivatives of the pyridine (B92270) scaffold have demonstrated good antiviral activity against several viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). eurekaselect.com The pyrrolopyridine scaffold is found in alkaloids that are active against HIV-1. nih.gov The diverse mechanisms of action for pyridine-containing compounds include inhibition of reverse transcriptase, polymerase, and other viral enzymes. eurekaselect.com

The 1H-pyrrolo[2,3-b]pyridine skeleton is a key feature in numerous compounds investigated for their anticancer and antitumor properties. nih.gov These derivatives have shown potent activity against a variety of cancer cell lines.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov Many of these compounds showed moderate to excellent potency. nih.gov Structure-activity relationship studies revealed that mono-electron-withdrawing groups on the phenyl ring, such as a fluorine atom at the 4-position, were preferred for higher antiproliferative activity. nih.gov

Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors. One particular compound, 4h , demonstrated potent inhibition of FGFR1, 2, and 3. In vitro, this compound inhibited the proliferation of 4T1 breast cancer cells, induced apoptosis, and significantly hindered cell migration and invasion. rsc.orgnih.gov

Furthermore, a study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives identified them as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer cells. The compounds exhibited pIC50 values ranging from 7.37 to 9.92, indicating strong inhibitory potential.

Anticancer and Antitumor Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivative SeriesCancer Cell Lines TestedKey FindingsReference
Derivatives with 1,8-naphthyridin-2-one moietyHT-29 (colon), A549 (lung), H460 (lung), U87MG (glioblastoma)Moderate to excellent potency; mono-electron-withdrawing groups on the phenyl ring enhanced activity. nih.gov
FGFR inhibitors4T1 (breast cancer)Compound 4h potently inhibited cell proliferation, induced apoptosis, and inhibited migration and invasion. rsc.orgnih.gov
TNIK inhibitorsColorectal cancer cellsShowed potent inhibition with pIC50 values ranging from 7.37 to 9.92.

Derivatives of pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their anti-inflammatory activity. A study revealed that certain substituted pyrrolopyridines exhibit promising activity. nih.gov The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible form, COX-2, which is involved in inflammation and pain. nih.govunina.it

In one study, a series of substituted pyrrolo[2,3-b]pyridine derivatives were tested, with several compounds inducing significant anti-inflammatory activity comparable to the well-known NSAID, diclofenac. mdpi.com Molecular docking studies suggested that these active compounds could bind effectively within the COX-2 active site. The most active compound in this series, a derivative featuring an antipyrinyl group, showed a strong binding interaction with the amino acid residue Tyr 355, a key interaction for COX-2 inhibition. nih.gov This indicates that the anti-inflammatory properties of these derivatives are likely mediated, at least in part, by the inhibition of prostaglandin (B15479496) synthesis through the COX-2 pathway. nih.govunina.it

The pyrrolopyridine scaffold has been explored for its antimicrobial potential. While extensive research on the specific 1-methyl-2-phenyl variant is limited, related structures have shown notable effects. For instance, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative was reported to have moderate antimicrobial activity against E. coli and C. albicans. mdpi.com

Other isomers and fused systems have also been investigated. Pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives were evaluated for their activity against various microorganisms, including Candida sp., Aspergillus niger, Escherichia coli, and Staphylococcus aureus. researchgate.net Several of these compounds showed potent to moderate activity against all tested strains. researchgate.net The broader class of pyrrole-containing compounds is present in several commercially available antibacterial drugs. nih.gov

The versatile pyrrolopyridine scaffold has been investigated for a range of neurological and cardiovascular effects.

Anticonvulsant: New analogs of pyrrolopyridine have been designed and evaluated for their antiepileptic activity. In studies using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, these compounds significantly affected both tonic and clonic seizures, with some derivatives proving to be more potent than the standard drug phenytoin. nih.gov

Analgesic: The analgesic properties of these compounds are often linked to their anti-inflammatory mechanisms. unina.it By inhibiting COX-2, pyrrole (B145914) derivatives can reduce the production of prostaglandins (B1171923) involved in inflammatory pain. nih.govunina.it Studies on various pyrrole derivatives have confirmed their analgesic effects in experimental models of pain. pensoft.net

Antihypertensive: While direct evidence for this compound is scarce, related pyrrole structures have shown cardiovascular effects. A series of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride showed moderate to strong antihypertensive activity in spontaneously hypertensive rats, with a slow onset of blood pressure reduction. nih.gov

Antipyretic: The antipyretic (fever-reducing) effect is a classic characteristic of NSAIDs that inhibit COX enzymes. nih.gov Given that pyrrolo[2,3-b]pyridine derivatives have shown potent and selective inhibitory activity against COX-2, it is plausible that they also possess antipyretic properties, although this specific activity requires further direct investigation. nih.gov

The anticancer potential of 1H-pyrrolo[2,3-b]pyridine derivatives is supported by research into their specific molecular mechanisms of action, which primarily involve the inhibition of key protein kinases that regulate cell growth and proliferation.

FGFR Inhibition: A significant mechanism is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is crucial in many types of tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3, thereby blocking downstream signaling pathways that lead to cell proliferation. rsc.orgnih.gov

Tyrosine Kinase Inhibition: A series of pyrrolo[2,3-b]pyridine derivatives carrying a 1,8-naphthyridin-2-one moiety have been shown to inhibit a range of tyrosine kinases. One of the most promising analogs demonstrated potent inhibitory activity against Flt-3 and c-Met, with IC50 values of 1.16 nM and 1.92 nM, respectively. nih.gov Other kinases inhibited by this series include PDGFR-β, VEGFR-2, EGFR, and c-Kit. nih.gov

TNIK Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been studied as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is considered a therapeutic target for colorectal cancer.

Antiproliferative Mechanisms of 1H-Pyrrolo[2,3-b]pyridine Derivatives
MechanismSpecific Target(s)Therapeutic RelevanceReference
FGFR InhibitionFGFR1, FGFR2, FGFR3Cancer therapy, particularly for tumors with abnormal FGFR signaling. rsc.orgnih.gov
Tyrosine Kinase Inhibitionc-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, c-KitBroad-spectrum anticancer activity by targeting multiple growth pathways. nih.gov
TNIK InhibitionTraf2- and Nck-interacting kinase (TNIK)Potential treatment for colorectal cancer.

Investigation of Protein-Ligand Interactions

The therapeutic potential of derivatives based on the this compound scaffold is fundamentally linked to their ability to bind with high affinity and specificity to biological targets. Understanding the precise molecular interactions between these ligands and their protein partners is crucial for rational drug design and the optimization of lead compounds. Research in this area utilizes techniques such as X-ray co-crystallography and computational molecular docking to elucidate the binding modes of these derivatives with various key proteins implicated in disease.

Fibroblast Growth Factor Receptor (FGFR) Interactions

A significant area of investigation has been the interaction of 1H-pyrrolo[2,3-b]pyridine derivatives with the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are attractive targets for cancer therapy. nih.govrsc.org Molecular docking and co-crystallization studies have provided detailed insights into how these compounds bind to the ATP-binding site of the FGFR1 kinase domain. nih.gov

The core 1H-pyrrolo[2,3-b]pyridine nucleus acts as a hinge-binder, a common motif for kinase inhibitors. nih.gov It typically forms critical hydrogen bonds with amino acid residues in the hinge region of the protein, anchoring the molecule in the active site. For example, studies have shown the formation of two hydrogen bonds between the pyrrolopyridine ring and the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (B10760859) (A564) in the hinge region of FGFR1. nih.gov

Substitutions on the core scaffold play a vital role in occupying adjacent hydrophobic pockets and forming additional interactions. A methoxyphenyl group, for instance, can engage in van der Waals interactions within a hydrophobic pocket, while its methoxy (B1213986) substituent can form a strong hydrogen bond with the amine group of aspartic acid (D641). nih.gov Further optimization, such as adding a 3,5-dimethoxyphenyl group, can enhance π–π stacking interactions with residues like phenylalanine (F489), leading to improved binding and inhibitory activity. nih.gov

Table 1: Summary of Interactions between 1H-pyrrolo[2,3-b]pyridine Derivatives and FGFR1

Interacting Ligand GroupProtein ResidueType of Interaction
1H-pyrrolo[2,3-b]pyridine RingE562 (backbone carbonyl)Hydrogen Bond
1H-pyrrolo[2,3-b]pyridine RingA564 (backbone NH)Hydrogen Bond
Methoxyphenyl MotifVariousvan der Waals Interactions
Methoxy GroupD641 (NH)Hydrogen Bond
3,5-dimethoxyphenyl GroupF489π–π Stacking
5-position Trifluoromethyl GroupG485Hydrogen Bond

This table is generated based on data from docking studies and co-crystallization structures. nih.gov

V600E-BRAF Kinase Interactions

Derivatives of pyrrolo[2,3-b]pyridine have also been explored as inhibitors of V600E-BRAF, a mutant kinase involved in several cancers. Molecular docking studies reveal that these compounds can establish multiple types of interactions within the kinase's active site. Hydrogen bonding is a key determinant of binding affinity. ajchem-a.com For instance, a sulphonamide moiety on a derivative can act as a hydrogen bond donor to the amino acid lysine (B10760008) (LYS483). ajchem-a.com

Hydrophobic interactions also contribute significantly to the stability of the protein-ligand complex. The benzene (B151609) ring of the ligand can form π-alkyl interactions with a host of hydrophobic residues, including PHE595, LEU505, VAL471, and ALA481. ajchem-a.com Furthermore, the pyrrole ring of the scaffold can engage in favorable π–π stacking interactions with aromatic residues like tryptophan (TRP531) and phenylalanine (PHE583), further anchoring the inhibitor. ajchem-a.com

Table 2: Key Interactions of a Pyrrolo[2,3-b]pyridine Derivative with V600E-BRAF

Interacting Ligand GroupProtein Residue(s)Type of Interaction
Sulphonamide Moiety (N atom)LYS483Hydrogen Bond
Benzene RingPHE595, LEU505, VAL471, ALA481π-Alkyl Interaction
Pyrrole RingTRP531, PHE583π–π Stacking
Pyridine RingSER536, GLN530Carbon-Hydrogen Bond
Pyrrole RingCYS532π-Sulphur Interaction

This table is based on computational molecular docking studies. ajchem-a.com

Other Protein Target Interactions

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows it to be adapted to target other protein families as well.

Janus Kinase 3 (JAK3): As potential immunomodulators, these derivatives have been designed to target JAK3. The primary binding mechanism involves hydrogen bond interactions with the hinge region of the ATP-binding site, mimicking the binding of other known pyrrolopyrimidine inhibitors. researchgate.net

Phosphodiesterase 4B (PDE4B): Molecular modeling has been used to predict the binding mode of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives within the active site of PDE4B, guiding the synthesis of potent and selective inhibitors. nih.gov

Other Kinases: The scaffold has also been successfully employed to develop inhibitors for other kinases, such as c-Met and Cyclin-dependent kinase 8 (CDK8), highlighting its broad applicability in kinase-targeted drug discovery. researchgate.netresearchgate.net In these cases, the specific interactions are tailored by modifying the substituents on the core ring system to fit the unique topology and amino acid composition of each kinase's active site.

Vi. Computational and Theoretical Investigations of 1 Methyl 2 Phenyl 1h Pyrrolo 2,3 B Pyridine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been instrumental in identifying and optimizing their interactions with various biological targets, particularly protein kinases.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied as inhibitors of several kinases, including c-Met, V600E-BRAF, and phosphodiesterase 4B (PDE4B). mdpi.comnih.gov Docking studies have consistently shown that the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. For instance, in studies targeting c-Met kinase, the nitrogen atoms of the pyrrolo[2,3-b]pyridine moiety form hydrogen bonds with the amide backbone of Met1160 in the hinge region. mdpi.com Similarly, when docked into the active site of PDE4B, the pyrrolo[2,3-b]pyridine core is also predicted to engage in key interactions within the binding pocket. nih.gov

The 2-phenyl group and the 1-methyl group of the parent compound, this compound, also play significant roles in ligand-target interactions. The phenyl ring often extends into a hydrophobic pocket, where it can form van der Waals and pi-pi stacking interactions with aromatic residues like phenylalanine. These interactions contribute significantly to the binding affinity and selectivity of the compound. The methyl group at the 1-position can also influence the compound's conformation and its fit within the binding site.

Table 1: Key Molecular Docking Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Target ProteinKey Interacting ResiduesType of InteractionReference
c-Met KinaseMet1160Hydrogen Bonding mdpi.com
c-Met KinasePhe1223, Phe1134Pi-Pi Stacking mdpi.com
PDE4BNot SpecifiedGeneral Binding nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformations

To supplement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide valuable information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, MD simulations have been used to validate the stability of the interactions predicted by docking studies. For example, a 100ns MD simulation of a designed pyrrolo[2,3-b]pyridine derivative bound to c-Met kinase demonstrated the stability of the complex. mdpi.com The key hydrogen bonds formed between the pyrrolo[2,3-b]pyridine core and the hinge region of the kinase were maintained throughout the simulation, confirming the docked conformation's stability. Such simulations can also reveal subtle conformational changes in the protein upon ligand binding, offering a more detailed understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

Several QSAR studies have been conducted on series of 1H-pyrrolo[2,3-b]pyridine derivatives to identify the structural features that are crucial for their biological activity. acs.org These studies typically use a set of known compounds with measured activities to train the QSAR model. The model is then used to predict the activity of new, untested compounds. For instance, a 3D-QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2- and Nck-interacting kinase (TNIK) inhibitors revealed the importance of steric and electrostatic fields for the compounds' activity. The resulting CoMFA and CoMSIA models showed good predictive power, with high Q², R², and r²_test values, indicating their reliability for predicting the potency of new derivatives. acs.org

Table 2: Statistical Parameters from a 3D-QSAR Study of 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
Modelr²_test
CoMFA0.650.860.97
CoMSIA0.740.960.95

Data from a study on TNIK inhibitors. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide insights into its molecular orbitals, charge distribution, and sites of electrophilic and nucleophilic attack.

DFT studies on pyrrolo[2,3-b]pyridine derivatives have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

WaterMap Analysis of Binding Pockets

WaterMap is a computational tool used to identify the location and thermodynamic properties of water molecules in a protein's binding site. This information is crucial for understanding ligand binding, as displacing or retaining specific water molecules can have a significant impact on binding affinity.

A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as Janus kinase 3 (JAK3) inhibitors utilized WaterMap analysis to understand the effects of different substituents on their inhibitory activity. The analysis revealed the presence of unfavorable, high-energy water molecules in the binding pocket. The introduction of specific substituents on the ligand that could displace these unfavorable water molecules led to a significant increase in binding affinity, which correlated well with the experimentally observed inhibitory activities. This demonstrates the utility of WaterMap in guiding the rational design of more potent inhibitors by considering the energetic contributions of water molecules in the binding site.

Mechanistic Studies through Computational Chemistry

Computational chemistry, particularly DFT, can be used to study reaction mechanisms and predict the reactivity of molecules. For 1H-pyrrolo[2,3-b]pyridines, experimental studies have shown that they undergo electrophilic substitution reactions, such as nitration and bromination, predominantly at the 3-position of the pyrrole (B145914) ring.

Computational studies can provide a theoretical basis for this observed reactivity. By calculating the electron density at different positions of the this compound ring system, it is possible to predict the most likely site for electrophilic attack. The results of such calculations would be expected to show a higher electron density at the C3 position, making it more susceptible to attack by electrophiles. These computational mechanistic studies can thus rationalize experimental findings and predict the outcomes of other chemical transformations.

Vii. Advanced Research Applications and Future Perspectives of 1 Methyl 2 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Role as Chemical Probes for Biological Systems

Derivatives of the broader azaindole (pyrrolopyridine) class, to which 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine belongs, have been utilized as probes in biological imaging. These compounds can be designed to interact with specific biological targets, and their inherent fluorescent properties or their ability to be tagged with fluorescent moieties allows for the visualization and study of complex biological systems. The pyrrolo[2,3-b]pyridine scaffold, with its versatile substitution patterns, offers the potential to develop highly specific and sensitive chemical probes for elucidating cellular mechanisms and disease pathways.

Development as Lead Compounds for Further Optimization in Drug Discovery Research

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds investigated for therapeutic applications. Several derivatives have shown promise as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors. repec.org One particular compound, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively. repec.org This compound has been identified as a promising lead for further optimization in cancer therapy. repec.org

Similarly, novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized and evaluated as c-Met kinase inhibitors. frontiersin.org The most potent analog, 34 , exhibited a c-Met IC50 value of 1.68 nM. frontiersin.org Structure-activity relationship studies have provided valuable insights for the design of even more effective inhibitors. frontiersin.org

Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). nih.gov Several synthesized compounds in this class showed IC50 values lower than 1 nM. nih.gov In another study, two series of pyrrolo[2,3-b]pyridine derivatives were designed as V600E B-RAF inhibitors, with compounds 34e and 35 showing high inhibitory effects with IC50 values of 0.085 µM and 0.080 µM, respectively. researchgate.net

Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetIC50 (nM)
4hFGFR17
4hFGFR29
4hFGFR325
34c-Met1.68
34eV600E B-RAF85
35V600E B-RAF80

Exploration in Materials Science (e.g., optical or electronic applications)

The exploration of pyrrolo[2,3-b]pyridine derivatives extends beyond biological applications into the realm of materials science. The π-conjugated system of the pyrrole (B145914) and pyridine (B92270) rings suggests potential for use in organic electronics. Theoretical investigations into new π-conjugated molecules based on phenyl and pyrrole have been conducted to suggest novel organic materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com These studies focus on properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and bandgap energies to predict their suitability for electronic devices. mdpi.commdpi.com The optoelectronic properties of compounds based on pyrrole are being studied to develop new materials for applications like film transistors, electroluminescent diodes, and photovoltaic cells. rudn.ru

Potential as Agrochemical Research Intermediates

The pyrrolo[2,3-b]pyridine scaffold has also been investigated for its potential in agrochemical research. A series of imidazolinylpyrrolopyridinecarboxylic acids, including those with the [2,3-b] pyrrolopyridine core, have been synthesized and shown to possess potent herbicidal activity. datapdf.com These compounds were found to control a broad spectrum of weeds at low application rates. datapdf.com Further research into the insecticidal and fungicidal properties of pyridine and pyrrole derivatives suggests that the this compound scaffold could serve as a valuable intermediate for the development of new agrochemicals.

Strategies for Improving Research Compound Properties (e.g., water solubility)

A significant challenge in the development of many biologically active compounds, including derivatives of this compound, is their low water solubility. Several strategies can be employed to address this issue. One approach involves chemical modification, such as the introduction of solubilizing groups. For example, in a study aimed at improving the aqueous solubility of thieno[2,3-b]pyridine (B153569) antiproliferative agents, a morpholine (B109124) moiety was introduced by substituting the sulfur atom with nitrogen, resulting in a 1H-pyrrolo[2,3-b]pyridine core structure. datapdf.com This modification led to a significant increase in water solubility. datapdf.com

Other general strategies to enhance solubility include:

Salt formation: For acidic and basic drugs, forming a salt can dramatically increase solubility. mdpi.comnbuv.gov.ua

Particle size reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate. mdpi.com

Complexation: The formation of inclusion complexes with molecules like cyclodextrins can improve the solubility of poorly soluble drugs. nih.gov

Future Directions in Pyrrolo[2,3-b]pyridine Scaffold Research

The future of research on the pyrrolo[2,3-b]pyridine scaffold is promising and multifaceted. In medicinal chemistry, efforts will likely focus on the design and synthesis of more selective and potent inhibitors for a wider range of biological targets. The development of derivatives with improved pharmacokinetic properties, such as enhanced water solubility and metabolic stability, will be crucial for their translation into clinical candidates.

In the field of materials science, further investigation into the optical and electronic properties of novel this compound derivatives could lead to their application in advanced technologies like flexible displays and organic solar cells. The synthesis of polymers incorporating this scaffold is another avenue for creating new materials with unique properties.

In agrochemical research, the pyrrolo[2,3-b]pyridine core holds potential for the development of a new generation of herbicides, insecticides, and fungicides. Structure-activity relationship studies will be key to optimizing their efficacy and selectivity, as well as ensuring their environmental safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves multi-step protocols, including halogenation, Suzuki-Miyaura couplings, and nucleophilic substitutions. For example, halogenation of the pyrrolo[2,3-b]pyridine core with reagents like N-iodosuccinimide (NIS) in acetone (rt) enables subsequent cross-coupling reactions. Palladium-catalyzed couplings (e.g., Pd(PPh₃)₄ with arylboronic acids) at 90–105°C are critical for introducing aryl substituents, with yields sensitive to solvent systems (toluene/EtOH/H₂O) and base choice (K₂CO₃). Optimizing stoichiometry and temperature can mitigate side reactions like dehalogenation .

Q. How should researchers characterize novel pyrrolo[2,3-b]pyridine derivatives using spectroscopic and chromatographic techniques?

  • Methodological Answer : Comprehensive characterization involves:

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For instance, NH protons in 3-fluoro-4-chloro derivatives appear as broad singlets (δ ~11.88 ppm), while aromatic protons show distinct coupling patterns (e.g., H-5 at δ 7.23 ppm, J = 4.7 Hz) .
  • HRMS/ESI : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₅FClN₂ at m/z 171.0123) .
  • HPLC : Monitors purity, especially for intermediates prone to hydrolysis or oxidation.

Advanced Research Questions

Q. How can researchers optimize substituent introduction at the 3 and 5 positions to enhance kinase inhibitory activity?

  • Methodological Answer :

  • Step 1 : Prioritize substituents with electron-withdrawing groups (e.g., nitro, fluoro) at position 3 to enhance binding to kinase ATP pockets. For example, 3-nitro derivatives show improved IC₅₀ values against FGFR1 .
  • Step 2 : Introduce bulky aryl groups (e.g., 3,4-dimethoxyphenyl) at position 5 via Suzuki coupling to increase hydrophobic interactions with kinase back pockets. Use Pd(PPh₃)₄ in toluene/EtOH/H₂O (105°C) for optimal coupling efficiency .
  • Step 3 : Validate selectivity via kinase panel assays (e.g., VEGFR, PDGFR, Kit) to avoid off-target effects .

Q. What strategies resolve contradictory SAR data in pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Methodological Answer : Contradictions often arise from assay variability or compound aggregation. Mitigation strategies include:

  • Biochemical Validation : Re-test compounds in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes or solvation effects.
  • Metabolic Stability Screening : Assess microsomal stability to rule out false negatives from rapid degradation .

Q. How to design fluorine-substituted derivatives for PET imaging applications?

  • Methodological Answer :

  • Fluorine Placement : Introduce ¹⁸F at metabolically stable positions (e.g., 3- or 5-positions) via late-stage radiofluorination. Avoid positions prone to defluorination in vivo .
  • Lipophilicity Control : Balance logP (e.g., 1.5–3.0) using substituents like methoxy or methyl groups to ensure blood-brain barrier penetration for CNS targets .
  • In Vivo Validation : Conduct biodistribution studies in rodent models to confirm target engagement and clearance profiles.

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Incorporate hydrolyzable groups (e.g., esters, carbamates) at the 1-methyl position to enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the phenyl ring via click chemistry, balancing solubility and steric hindrance .
  • Co-crystallization Studies : Identify crystal forms with improved dissolution rates using solvents like ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.